REACTION_CXSMILES
|
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[Br:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C(O)C1C=CC=CC=1>C1C=CC=CC=1>[CH2:12]([O:18][C:16](=[O:17])[CH2:15][CH2:14][Br:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20.49 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Dean-Stark trap was fitted to the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
at reflux with overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After 16 hr at reflux
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil (28.78 g)
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation at reduced pressure (0.18 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CCBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.49 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |